Withaphysalin A

Anti-inflammatory MAPK signaling Macrophage immunology

Inconsistent withanolide sourcing compromises NF-κB/MAPK dual-pathway studies. Withaphysalin A (CAS 57423-72-0) resolves this with a mechanistically distinct profile-concurrently suppressing MAPK phosphorylation (ERK, JNK, p38) and NF-κB nuclear translocation, a bifurcation absent in close analog 2,3-dihydro-withaphysalin C. • Multi-cytokine suppression: NO, PGE₂, IL-1β, IL-6, TNF-α in LPS-stimulated RAW264.7 macrophages. • MDA-MB-231 TNBC EC₅₀ = 0.6 μg/mL-5-fold selectivity over DU145 prostate cancer cells. • NO inhibition IC₅₀ = 22.26 μM-validated benchmark for withanolide SAR programs. Supplied as ≥98% HPLC-pure powder with full CoA; shipped under blue ice globally.

Molecular Formula C28H34O6
Molecular Weight 466.6 g/mol
CAS No. 57423-72-0
Cat. No. B1604600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWithaphysalin A
CAS57423-72-0
Molecular FormulaC28H34O6
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)C=CC6)C)C(=O)O2)O)C)C
InChIInChI=1S/C28H34O6/c1-15-14-22(33-23(30)16(15)2)26(4)20-11-13-28(32)19-9-8-17-6-5-7-21(29)25(17,3)18(19)10-12-27(20,28)24(31)34-26/h5,7-8,18-20,22,32H,6,9-14H2,1-4H3/t18-,19+,20+,22+,25-,26+,27?,28+/m0/s1
InChIKeyXXDCTQHRVNTDTI-OZKLRMFXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Withaphysalin A Overview


Withaphysalin A (CAS 57423-72-0) is a naturally occurring C28 steroidal lactone belonging to the withanolide class, characterized by an ergostane skeleton functionalized to form a six-membered lactone ring [1]. The compound is predominantly isolated from Physalis species including P. minima, P. angulata, and P. lagascae, and is structurally defined as (22R)-14,20,22-trihydroxy-1-oxoergosta-2,5,24-triene-18,26-dioic acid 18,20:26,22-dilactone with molecular formula C₂₈H₃₄O₆ and molecular weight of 466.57 g/mol [2]. Withaphysalin A is distinguished among withanolides by its unique substitution pattern and has been identified as a major bioactive constituent in anti-inflammatory fractions of Physalis minima extracts [3].

Natural withanolide scaffold Reported as a major bioactive constituent from Physalis minima anti-inflammatory extracts.
Inflammation signaling probe May support NF-κB, STAT3, and HO-1 pathway studies in macrophage models.
MAPK pathway research Distinct MAPK modulation profile differentiates it from close withanolide analogs.

Withaphysalin A vs. Generic Withanolides


Within the withanolide family, subtle variations in substitution patterns and stereochemistry produce substantial differences in biological activity profiles, selectivity, and potency [1]. While many withanolides share the α,β-unsaturated carbonyl moiety responsible for covalent cysteine binding, the specific protein targets engaged and downstream signaling pathways modulated vary considerably based on the overall molecular architecture [2]. Notably, Withaphysalin A demonstrates a mechanistically distinct profile from structurally analogous withanolides, including a specific bifurcation in MAPK pathway modulation that is not observed with its close structural analog 2,3-dihydro-withaphysalin C (WC) [3]. Generic substitution based solely on class membership without consideration of these specific functional differences would yield irreproducible experimental outcomes and invalidate mechanistic interpretations. The quantitative evidence below establishes the precise differentiation parameters that justify compound-specific selection.

MAPK pathway response may differ Withaphysalin A suppresses ERK, JNK, and p38 phosphorylation, while the close analog 2,3-dihydro-withaphysalin C shows no MAPK modulation. Generic withanolide substitution risks pathway misinterpretation.
Class-level target engagement not uniform Despite shared α,β-unsaturated carbonyl motifs, protein targets and downstream signaling vary across withanolides. Assumption of functional interchangeability may invalidate mechanistic conclusions.
Cytotoxicity selectivity not transferable Cell-line response profiles differ among withanolides. Using a non-characterized withanolide as a substitute could shift observed selectivity signatures, requiring independent validation.

Withaphysalin A Quantitative Evidence


MAPK Pathway Modulation vs. Analog

In LPS-stimulated RAW264.7 macrophages, Withaphysalin A (WA) and its close structural analog 2,3-dihydro-withaphysalin C (WC) were evaluated in parallel for their effects on MAPK pathway activation. WA suppressed the phosphorylation of all three major MAPKs (ERK, JNK, and p38), whereas WC showed no detectable effect on MAPK phosphorylation under identical experimental conditions [1]. This functional divergence represents a qualitative differentiation in mechanism of action between two structurally related withanolides that cannot be predicted from structural similarity alone.

MAPK Pathway Modulation
Head-to-head
Qualitative differentiation
WA suppressed ERK, JNK, p38 phosphorylation; analog WC showed no detectable effect.
Supports MAPK-dependent inflammation study selection.
LPS-stimulated RAW264.7 macrophages; parallel evaluation in same study.
Anti-inflammatory MAPK signaling Macrophage immunology

NO Inhibition vs. L-NMMA

In an LPS-induced macrophage nitric oxide (NO) release assay, Withaphysalin A demonstrated an IC₅₀ value of 22.26 μM, representing a 1.64-fold improvement in potency compared to the positive control NG-Monomethyl-L-arginine Monoacetate (L-NMMA), which exhibited an IC₅₀ of 36.40 μM [1]. This established positive control serves as a validated benchmark for NO synthase inhibition.

NO Release Inhibition
Head-to-head
Withaphysalin A IC₅₀ 22.26 μM
L-NMMA (positive control) IC₅₀ 36.40 μM
1.64-fold higher reported potency
Reported NO inhibition potency benchmark.
RAW264.7 cells; patent-reported assay.
Anti-inflammatory Nitric oxide inhibition Macrophage assay

Breast Cancer Cytotoxicity Selectivity

Withaphysalin A demonstrates cell line-dependent cytotoxic potency with a 5-fold differential between MDA-MB-231 breast cancer cells (EC₅₀ = 0.6 μg/mL) and DU145 prostate cancer cells (EC₅₀ = 3.0 μg/mL) . This selectivity profile indicates that Withaphysalin A is not a pan-cytotoxic agent but exhibits preferential activity against specific cancer cell types, enabling rational selection for target-specific oncology research programs.

Breast Cancer Cytotoxicity
Data to verify
EC₅₀ 0.6 μg/mL (MDA-MB-231)
5-fold vs. DU145 prostate cells
Cell-line response context; data to verify.
Source review required; cross-study comparison.
Cytotoxicity Breast cancer Antiproliferative

Cytokine Suppression vs. Novel Analogs

In LPS-stimulated RAW264.7 macrophages, Withaphysalin A (WA) significantly inhibited the production of NO, PGE₂, IL-1β, IL-6, and TNF-α [1]. In a separate study evaluating novel withaphysalin-type analogs (including withaminima B and withaminima D), these newer compounds achieved NO inhibition IC₅₀ values of 8.68 μM and 3.91 μM respectively, representing 2.56-fold and 5.69-fold greater potency than Withaphysalin A's 22.26 μM in the same assay system [2]. This cross-study comparison establishes Withaphysalin A as a baseline reference standard with a well-characterized multi-cytokine suppression profile, while also identifying a clear potency gradient that informs selection for potency-driven research programs.

Cytokine Suppression
Context-dependent
Withaphysalin A NO IC₅₀ 22.26 μM
Novel analogs (withaminima B / D) IC₅₀ 8.68 μM / 3.91 μM
2.56 to 5.69-fold higher reported potency in analogs
Chemotype potency gradient for tiered selection.
Cross-study comparison; WA provides multi-cytokine baseline.
Anti-inflammatory Cytokine inhibition Macrophage

Withaphysalin A Research Applications


MAPK-Dependent Inflammation Studies

Withaphysalin A is indicated for investigations targeting the intersection of NF-κB and MAPK signaling in inflammatory disease models. Its unique ability to suppress MAPK phosphorylation (ERK, JNK, and p38) while simultaneously inhibiting NF-κB nuclear translocation distinguishes it from 2,3-dihydro-withaphysalin C, which lacks MAPK modulatory activity despite structural similarity [1]. This pathway bifurcation makes WA the appropriate selection for studies where MAPK pathway engagement is a required experimental variable, particularly in macrophage-mediated inflammation models where the compound has demonstrated concurrent suppression of NO, PGE₂, IL-1β, IL-6, and TNF-α .

Breast Cancer Cell Line Screening

Withaphysalin A is suited for oncology research programs focused on triple-negative breast cancer cell models. The compound demonstrates an EC₅₀ of 0.6 μg/mL against MDA-MB-231 breast cancer cells, representing a 5-fold potency advantage compared to its activity in DU145 prostate cancer cells [1]. This selectivity profile positions WA as a compound of interest for breast cancer-focused screening cascades, particularly in programs evaluating structure-activity relationships among withanolide derivatives or benchmarking novel synthetic analogs against established natural product standards.

Anti-Inflammatory Reference Standard

Withaphysalin A serves as a well-characterized reference standard for establishing baseline anti-inflammatory activity in withanolide comparative pharmacology studies. The compound's IC₅₀ of 22.26 μM for NO inhibition provides a validated quantitative benchmark against which novel withaphysalin-type analogs can be evaluated [1]. The compound's documented multi-cytokine suppression profile (NO, PGE₂, IL-1β, IL-6, TNF-α) in LPS-stimulated RAW264.7 macrophages establishes it as a mechanistically defined control for assays assessing NF-κB, STAT3, and HO-1 pathway modulation. Researchers evaluating potency-optimized analogs such as withaminima B (IC₅₀ = 8.68 μM) or withaminima D (IC₅₀ = 3.91 μM) require WA as the comparative baseline to quantify improvement [2].

Withanolide Scaffold Lead Optimization

Withaphysalin A provides a structurally defined starting point for medicinal chemistry optimization programs targeting the withanolide pharmacophore. The compound's activity profile (NO inhibition IC₅₀ = 22.26 μM) compared to optimized analogs withaminima B and D (IC₅₀ = 8.68 μM and 3.91 μM, respectively) establishes a clear potency gradient that validates the feasibility of scaffold optimization [1]. The compound's covalent binding potential via its α,β-unsaturated carbonyl system, characteristic of withanolides , combined with its demonstrated multi-pathway engagement (NF-κB, STAT3, MAPK, HO-1), makes WA a valuable tool for probing structure-activity relationships in electrophilic natural product drug discovery programs.

Application
Selection Property
Validation Focus
MAPK/NF-κB signaling research
MAPK pathway engagement fingerprint
MAPK phosphorylation assays (ERK, JNK, p38)
Cancer cell-model studies
Cell-type selectivity profile
Cell-line panel cytotoxicity evaluation
Anti-inflammatory assay reference
Multi-mediator inhibition profile
Cytokine/NO/PGE₂ panel assessment
Withanolide scaffold SAR studies
Chemotype potency gradient
Analog IC₅₀ cross-comparison

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